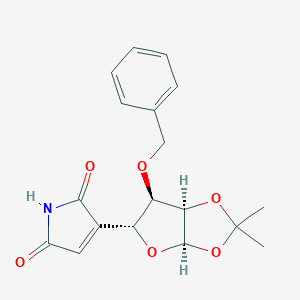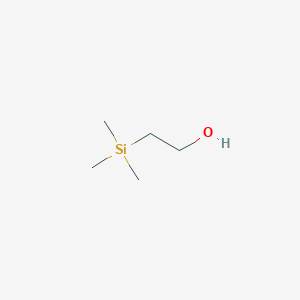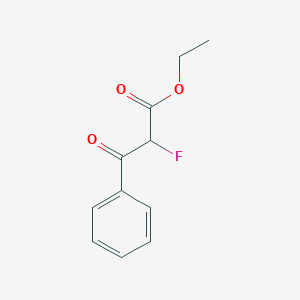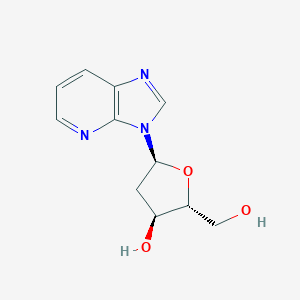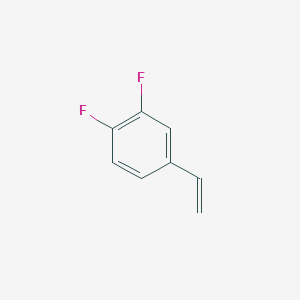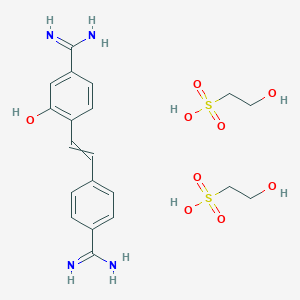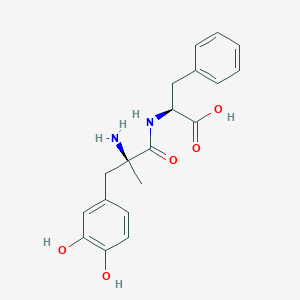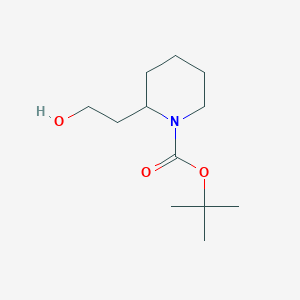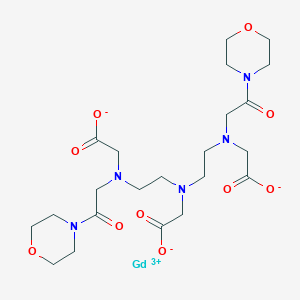
1-(2-Fluoroethoxy)-3-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluoroethoxy)-3-methoxybenzene, also known as FEMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FEMB belongs to the class of phenyl ether compounds and has a molecular formula of C9H11FO2.
作用機序
The mechanism of action of 1-(2-Fluoroethoxy)-3-methoxybenzene is not fully understood, but it is believed to act through the modulation of various signaling pathways in cells. 1-(2-Fluoroethoxy)-3-methoxybenzene has been shown to inhibit the activity of enzymes such as phosphatidylinositol 3-kinase (PI3K) and protein kinase B (AKT), which play important roles in cell survival and proliferation. 1-(2-Fluoroethoxy)-3-methoxybenzene has also been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell growth and differentiation.
生化学的および生理学的効果
1-(2-Fluoroethoxy)-3-methoxybenzene has been shown to have various biochemical and physiological effects on cells and tissues. In cancer cells, 1-(2-Fluoroethoxy)-3-methoxybenzene has been shown to induce apoptosis and inhibit cell proliferation. In neurons, 1-(2-Fluoroethoxy)-3-methoxybenzene has been shown to protect against oxidative stress and reduce inflammation. In the heart, 1-(2-Fluoroethoxy)-3-methoxybenzene has been shown to reduce myocardial infarct size and improve cardiac function.
実験室実験の利点と制限
One advantage of using 1-(2-Fluoroethoxy)-3-methoxybenzene in lab experiments is its relatively low toxicity compared to other compounds used in cancer research and neurology. However, one limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which makes it difficult to determine the optimal dosage and administration route for therapeutic applications.
将来の方向性
Further research is needed to fully understand the mechanism of action of 1-(2-Fluoroethoxy)-3-methoxybenzene and its potential therapeutic applications. Future studies could investigate the pharmacokinetics and pharmacodynamics of 1-(2-Fluoroethoxy)-3-methoxybenzene to determine the optimal dosage and administration route for therapeutic use. Additionally, more research is needed to determine the potential side effects and toxicity of 1-(2-Fluoroethoxy)-3-methoxybenzene in vivo.
合成法
1-(2-Fluoroethoxy)-3-methoxybenzene can be synthesized through a multi-step process that involves the reaction of 2-fluoroethanol with 3-methoxyphenol in the presence of a strong acid catalyst such as sulfuric acid. The resulting intermediate is then treated with a base such as sodium hydroxide to yield the final product.
科学的研究の応用
1-(2-Fluoroethoxy)-3-methoxybenzene has been studied for its potential therapeutic applications in various fields including cancer research, neurology, and cardiology. In cancer research, 1-(2-Fluoroethoxy)-3-methoxybenzene has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 1-(2-Fluoroethoxy)-3-methoxybenzene has also been studied for its neuroprotective effects and potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 1-(2-Fluoroethoxy)-3-methoxybenzene has been shown to have cardioprotective effects by reducing the damage caused by ischemia-reperfusion injury.
特性
CAS番号 |
123644-36-0 |
|---|---|
製品名 |
1-(2-Fluoroethoxy)-3-methoxybenzene |
分子式 |
C9H11FO2 |
分子量 |
170.18 g/mol |
IUPAC名 |
1-(2-fluoroethoxy)-3-methoxybenzene |
InChI |
InChI=1S/C9H11FO2/c1-11-8-3-2-4-9(7-8)12-6-5-10/h2-4,7H,5-6H2,1H3 |
InChIキー |
PZLJVDNKBVOUQW-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC=C1)OCCF |
正規SMILES |
COC1=CC(=CC=C1)OCCF |
同義語 |
1-(2-FLUOROETHOXY)-3-METHOXY-BENZENE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



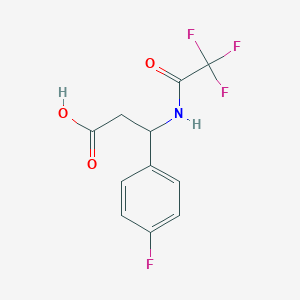
![3-[4-(2,6-dimethylheptyl)phenyl]-N-(2-hydroxyethyl)butanamide](/img/structure/B50068.png)
